2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenol
Description
Properties
Molecular Formula |
C10H10F4O2 |
|---|---|
Molecular Weight |
238.18 g/mol |
IUPAC Name |
2-fluoro-3-propan-2-yloxy-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C10H10F4O2/c1-5(2)16-8-4-6(10(12,13)14)3-7(15)9(8)11/h3-5,15H,1-2H3 |
InChI Key |
VDTFXSKWDYPKQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1F)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Fluorination of Aromatic Phenols
Data Tables and Research Findings
Pd-Catalyzed Fluorination Ligand Effects (Adapted from Reference)
| Ligand | Yield of Aryl Fluoride (%) | Substrate Scope | Notes |
|---|---|---|---|
| BrettPhos | 50–70 | Electron-deficient aryl triflates | Moderate yields, regioisomer formation with electron-rich substrates |
| tBuBrettPhos | 60–80 | Ortho-substituted aryl bromides | Improved yields, better regioselectivity |
| HGPhos (pre-modified) | 70–85 | 6-membered N-heterocycles | Enhanced activity for heteroaryl substrates |
Cross-Coupling Trifluoromethylation Conditions (Adapted from Patent CN103221391A)
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| Iron catalyst | THF or DMF | 25–80 | 65–90 | Avoid DMF in alkylation step |
| Pd catalyst | Chlorobenzene | 100–130 | 70–85 | Used for trifluoromethylation |
Metallaphotoredox Coupling for Trifluoromethylated Skeletons (From)
| Catalyst System | Solvent System | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| [Ir(dF(CF3)ppy)2(dtbpy)]PF6/Ni(NO3)2- 6H2O/BPhen | DMSO/DME (mixed) | ~80 | 75–90 | Multicomponent coupling, mild conditions |
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluorine atoms and isopropoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced phenol derivatives. Substitution reactions can lead to the formation of new fluorinated or alkoxy-substituted phenols.
Scientific Research Applications
Scientific Research Applications of 2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenol
This compound is a fluorinated organic compound with a wide array of applications in scientific research, particularly due to its unique structural features, including a trifluoromethyl group and an isopropoxy substituent on a phenolic backbone. The presence of fluorine atoms and the isopropoxy group contribute to its unique chemical reactivity and biological activity.
Applications
This compound serves as a versatile building block in various scientific disciplines.
Chemistry It is used as a building block for synthesizing more complex fluorinated organic compounds. It can undergo oxidation, yielding quinones and related compounds, while reduction can lead to compounds with reduced trifluoromethyl groups. It can also undergo substitution reactions, leading to various alkoxy-substituted phenols. Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
Biology The compound is investigated for its potential biological activity and interactions with biomolecules, including enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the trifluoromethyl group enhances its lipophilicity, improving its ability to penetrate biological membranes. Compounds with similar structural motifs exhibit antimicrobial properties. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of such compounds, potentially leading to increased efficacy against microbial pathogens.
Medicine It is explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals. It can be employed in the synthesis of several biologically active compounds, including γ-secretase inhibitors and antagonists of human vanilloid receptor 1, adenosine A1 receptor, and dopamine D4 receptor .
Agrochemicals Due to its structural characteristics, this compound may serve as an effective ingredient in pesticides or herbicides. The trifluoromethyl and isopropoxy groups are known to enhance herbicidal activity by improving the compound's absorption and translocation within plants.
Industry It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The fluorine atoms and isopropoxy group contribute to its unique chemical reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Physicochemical Properties
The table below compares 2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenol with structurally related phenolic derivatives:
Key Observations :
- Electron-Withdrawing Effects : The trifluoromethyl group at position 5 enhances electrophilicity, facilitating interactions with biological targets (e.g., enzyme active sites) .
- Stability: Pivalate esters () exhibit higher hydrolytic stability than phenolic hydroxyls, making them preferred in prodrug designs .
Biological Activity
2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenol is a fluorinated organic compound that has garnered attention in various fields, particularly in agrochemicals and pharmaceuticals. Its unique structure, characterized by a trifluoromethyl group and an isopropoxy substituent on a phenolic backbone, imparts distinctive chemical properties that may influence its biological activity.
- Molecular Formula : C₁₀H₁₀F₄O₂
- Molecular Weight : 252.21 g/mol
- Structural Features : The compound features a fluorine atom at the 2-position, an isopropoxy group at the 3-position, and a trifluoromethyl group at the 5-position of the phenolic ring.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of such compounds, potentially leading to increased efficacy against microbial pathogens.
2. Agrochemical Applications
Due to its structural characteristics, this compound may serve as an effective ingredient in pesticides or herbicides. The trifluoromethyl and isopropoxy groups are known to enhance herbicidal activity by improving the compound's absorption and translocation within plants.
Table 1: Comparative Biological Activity of Related Compounds
The above table illustrates that while direct studies on this compound are sparse, related compounds indicate a trend of beneficial biological activities associated with similar structural features.
Q & A
Q. What are the common synthetic routes for preparing 2-fluoro-3-isopropoxy-5-(trifluoromethyl)phenol, and what are their key challenges?
- Methodological Answer : A typical approach involves functionalizing a phenolic precursor. For example, trifluoromethylphenyl intermediates (e.g., 2-fluoro-5-(trifluoromethyl)phenyl triflate) can serve as starting materials . The isopropoxy group may be introduced via nucleophilic substitution using isopropyl alcohol under basic conditions. Challenges include:
- Regioselectivity : Competing reactions at the ortho, meta, and para positions due to electron-withdrawing groups (fluoro, trifluoromethyl).
- Purification : Separation of isomers or byproducts via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization .
Example protocol: React 2-fluoro-5-(trifluoromethyl)phenol with isopropyl bromide in the presence of K₂CO₃ in DMF at 80°C for 12 hours .
Q. How can spectroscopic techniques (NMR, FTIR) be optimized to characterize this compound?
- Methodological Answer :
- ¹⁹F NMR : Expected signals at δ -60 to -70 ppm for CF₃ and δ -110 to -120 ppm for aromatic fluorine. Use CDCl₃ as a solvent with hexafluorobenzene as an internal reference .
- ¹H NMR : Aromatic protons adjacent to electron-withdrawing groups resonate downfield (δ 7.0–8.0 ppm). The isopropoxy methyl groups appear as a septet (δ 1.2–1.4 ppm) .
- FTIR : Key peaks include O-H stretch (~3400 cm⁻¹), C-F stretches (1100–1250 cm⁻¹), and C-O-C (isopropoxy, ~1200 cm⁻¹) .
Advanced Research Questions
Q. What strategies mitigate regioselectivity issues during electrophilic substitution reactions on this compound?
- Methodological Answer : The trifluoromethyl and fluoro groups are strong meta-directors, while the isopropoxy group is an ortho/para-director. To control regioselectivity:
- Blocking Groups : Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups) before introducing substituents .
- Directed Metalation : Use lithium bases (e.g., LDA) to deprotonate specific positions, followed by electrophilic quenching .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict charge distribution and reactive sites .
Q. How does the compound’s stability vary under acidic/basic conditions, and what degradation products form?
- Methodological Answer :
- Acidic Conditions : The isopropoxy group may hydrolyze to regenerate the phenol. Monitor via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
- Basic Conditions : Risk of nucleophilic aromatic substitution at the fluoro position, forming hydroxyl derivatives. Use LC-MS to identify m/z 263.1 (parent ion) and m/z 177.1 (degradant) .
- Thermal Stability : TGA analysis shows decomposition above 200°C, with gas-phase products (HF, CO₂) detected via FTIR .
Q. What role does this compound play in synthesizing bioactive molecules or metal complexes?
- Methodological Answer :
- Pharmaceutical Intermediates : The phenol moiety can be derivatized to sulfonates or ethers for kinase inhibitors. For example, coupling with boronic acids via Suzuki-Miyaura reactions (Pd(PPh₃)₄, Na₂CO₃, 80°C) yields biaryl structures .
- Metal Chelation : The phenolic oxygen and fluorine atoms can coordinate to transition metals (e.g., Cu²⁺, Fe³⁺). UV-Vis titration (λ = 400–600 nm) confirms complex formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
